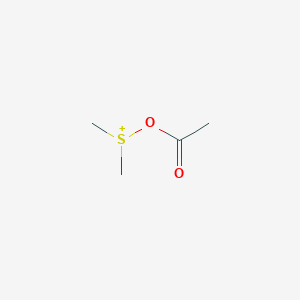
(Acetyloxy)(dimethyl)sulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetyloxy)(dimethyl)sulfanium is a sulfonium compound, which is a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Acetyloxy)(dimethyl)sulfanium can be synthesized through the reaction of dimethyl sulfide with acetic anhydride under controlled conditions. The reaction proceeds via nucleophilic substitution, where the sulfur atom in dimethyl sulfide attacks the carbonyl carbon of acetic anhydride, leading to the formation of the sulfonium compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where dimethyl sulfide and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)(dimethyl)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium compound back to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
(Acetyloxy)(dimethyl)sulfanium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of sulfur ylides, which are valuable intermediates in organic synthesis.
Biology: Studied for its potential role in biological methylation processes.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (acetyloxy)(dimethyl)sulfanium involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating methylation reactions. This property is particularly useful in biological systems where methylation plays a crucial role in regulating gene expression and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: Another sulfonium compound with similar reactivity but different substituents.
Dimethylsulfoniopropionate: A naturally occurring sulfonium compound found in marine organisms.
Uniqueness
(Acetyloxy)(dimethyl)sulfanium is unique due to its acetyloxy group, which imparts distinct reactivity and chemical properties compared to other sulfonium compounds. This makes it particularly valuable in specific synthetic applications where the acetyloxy group can be selectively modified .
Properties
CAS No. |
62759-71-1 |
|---|---|
Molecular Formula |
C4H9O2S+ |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
acetyloxy(dimethyl)sulfanium |
InChI |
InChI=1S/C4H9O2S/c1-4(5)6-7(2)3/h1-3H3/q+1 |
InChI Key |
PLGQPJVJZWKUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[S+](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















